{4,4-Difluorospiro[2.2]pentan-1-yl}methanol
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Overview
Description
{4,4-Difluorospiro[2.2]pentan-1-yl}methanol is a fluorinated organic compound that has garnered interest in the fields of synthetic and medicinal chemistry. The unique structure of this compound, featuring a spirocyclic framework with two fluorine atoms, imparts distinct chemical and physical properties that make it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4,4-Difluorospiro[2.2]pentan-1-yl}methanol typically involves the difluorocyclopropanation of (2-methylenecyclopropyl)methanol. This reaction is followed by further chemical modifications to achieve the desired product. The process is scalable and diastereoselective, ensuring high yields and purity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalable nature of the synthetic approach suggests that it can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
{4,4-Difluorospiro[2.2]pentan-1-yl}methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields carbonyl compounds, while substitution reactions can introduce various functional groups at the fluorine positions.
Scientific Research Applications
{4,4-Difluorospiro[2.2]pentan-1-yl}methanol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable probe for studying biological systems and interactions.
Medicine: Its potential as a pharmacophore in drug design is being explored, particularly for its ability to modulate biological activity.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of specialty chemicals.
Mechanism of Action
The mechanism by which {4,4-Difluorospiro[2.2]pentan-1-yl}methanol exerts its effects is primarily related to its ability to interact with molecular targets through its fluorinated spirocyclic structure. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or industrial processes.
Comparison with Similar Compounds
Similar Compounds
- {2,2-Difluorospiro[2.2]pentan-1-yl}methanol
- Non-fluorinated spiro[2.2]pentan-1-yl derivatives
- Monocyclic gem-difluorinated counterparts
Uniqueness
{4,4-Difluorospiro[2.2]pentan-1-yl}methanol stands out due to its unique combination of a spirocyclic framework and fluorine atoms. This structure imparts distinct chemical properties, such as increased stability and reactivity, compared to its non-fluorinated and monocyclic counterparts .
Properties
Molecular Formula |
C6H8F2O |
---|---|
Molecular Weight |
134.12 g/mol |
IUPAC Name |
(2,2-difluorospiro[2.2]pentan-5-yl)methanol |
InChI |
InChI=1S/C6H8F2O/c7-6(8)3-5(6)1-4(5)2-9/h4,9H,1-3H2 |
InChI Key |
ZAVLRGAJDPFMOR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C12CC2(F)F)CO |
Origin of Product |
United States |
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